[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate
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Overview
Description
[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate typically involves the reaction of 4-methoxybenzylamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] propionate
- [(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] butyrate
Uniqueness
[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate is unique due to its specific structural features, such as the acetate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
174874-82-9 |
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Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C14H15NO5/c1-9(16)20-12-7-13(17)15(14(12)18)8-10-3-5-11(19-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
NZXHZPSWFAMECW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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